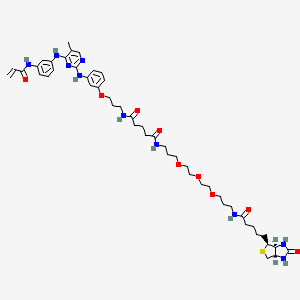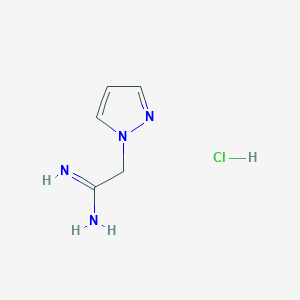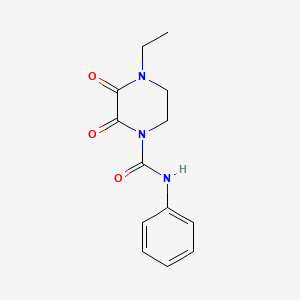
CNX-500
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CNX-500 is a compound that acts as a probe comprising a covalent Bruton’s tyrosine kinase inhibitor chemically linked to biotin. It exhibits significant inhibitory activity against Bruton’s tyrosine kinase with an IC50 value of 0.5 nM. Additionally, this compound has low inhibitory effects on kinase epidermal growth factor receptor and upstream Src-family kinases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CNX-500 is synthesized by chemically linking a covalent Bruton’s tyrosine kinase inhibitor (CC-292) to biotin. The synthesis involves multiple steps, including the preparation of the Bruton’s tyrosine kinase inhibitor and its subsequent conjugation with biotin under specific reaction conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and characterization of the final product .
Análisis De Reacciones Químicas
Types of Reactions
CNX-500 undergoes various chemical reactions, including:
Covalent Bond Formation: This compound forms covalent bonds with Bruton’s tyrosine kinase, which is crucial for its inhibitory activity
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the biotin moiety
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include biotin, Bruton’s tyrosine kinase inhibitor (CC-292), and various solvents such as dimethyl sulfoxide
Conditions: The reactions typically occur under controlled temperature and pH conditions to ensure the stability and activity of the compound
Major Products
The major product formed from the reactions involving this compound is the covalent complex with Bruton’s tyrosine kinase, which is essential for its biological activity .
Aplicaciones Científicas De Investigación
CNX-500 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the activity and inhibition of Bruton’s tyrosine kinase in various chemical assays
Biology: Employed in biological studies to investigate the role of Bruton’s tyrosine kinase in cellular signaling pathways
Medicine: Utilized in medical research to explore potential therapeutic applications in diseases such as chronic lymphocytic leukemia and rheumatoid arthritis
Industry: Applied in the development of diagnostic tools and assays for detecting Bruton’s tyrosine kinase activity
Mecanismo De Acción
CNX-500 exerts its effects by forming a covalent bond with Bruton’s tyrosine kinase, thereby inhibiting its activity. The molecular targets involved include Bruton’s tyrosine kinase, epidermal growth factor receptor, and upstream Src-family kinases such as Syk and Lyn. The inhibition of Bruton’s tyrosine kinase disrupts the B cell receptor signaling pathway, which is crucial for the proliferation and survival of B cells .
Comparación Con Compuestos Similares
Similar Compounds
CC-292: A covalent Bruton’s tyrosine kinase inhibitor that is chemically linked to biotin in CNX-500
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor with a different chemical structure and mechanism of action
Uniqueness
This compound is unique due to its covalent linkage to biotin, which enhances its ability to form stable complexes with Bruton’s tyrosine kinase. This property makes it a valuable tool for studying the inhibition of Bruton’s tyrosine kinase in various research applications .
Propiedades
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N'-[3-[3-[[5-methyl-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]propyl]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H68N10O9S/c1-3-41(59)53-35-12-6-13-36(30-35)54-46-34(2)32-52-47(58-46)55-37-14-7-15-38(31-37)67-25-11-22-51-44(62)19-8-18-43(61)50-21-10-24-65-27-29-66-28-26-64-23-9-20-49-42(60)17-5-4-16-40-45-39(33-68-40)56-48(63)57-45/h3,6-7,12-15,30-32,39-40,45H,1,4-5,8-11,16-29,33H2,2H3,(H,49,60)(H,50,61)(H,51,62)(H,53,59)(H2,56,57,63)(H2,52,54,55,58)/t39-,40-,45-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOPEFHTOFMNSD-IAWMPOBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68N10O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
961.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[(phenylsulfonyl)methyl]-6-piperidinopyrimidine](/img/structure/B2929991.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide](/img/structure/B2929992.png)


![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)



![(3,4-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2930008.png)
![1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2930009.png)


